molecular formula C10H17N2O15P3 B1218099 5-methyl-UTP

5-methyl-UTP

Cat. No.: B1218099
M. Wt: 498.17 g/mol
InChI Key: RZCIEJXAILMSQK-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-UTP can be synthesized through a series of chemical reactions starting from uridine. The methylation of uridine at the 5th carbon position is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate. The triphosphate group is then introduced using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the methylation of uridine followed by phosphorylation under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-UTP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound itself, which can be incorporated into RNA molecules during in vitro transcription processes .

Scientific Research Applications

5-Methyl-UTP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-UTP involves its incorporation into RNA molecules during transcription. The methyl group at the 5th position of uracil enhances the stability of RNA by protecting it from enzymatic degradation. This modification also influences the translation efficiency of RNA, thereby affecting gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17N2O15P3

Molecular Weight

498.17 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

RZCIEJXAILMSQK-JXOAFFINSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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